2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide
Overview
Description
- "2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide" is likely a derivative of chromene, a heterocyclic compound with notable properties. This class of compounds is known for its diverse applications in medicinal chemistry and material science.
Synthesis Analysis
- A novel protocol for synthesizing similar compounds was developed using a one-pot, four-component domino O-acylation/α-addition cyclization/alcoholysis reaction, as seen in the synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalate derivatives (Teimouri & Inanloo, 2018).
- Another study describes the multicomponent condensation of related compounds, yielding new heterocyclic systems (Dyachenko et al., 2020).
Molecular Structure Analysis
- The molecular and crystal structures of related compounds can be determined by X-ray analysis, as demonstrated in various studies (Dyachenko et al., 2020).
Chemical Reactions and Properties
- Research on 6-Methyl-2-phenyl-4H-1,3-oxazin-4-one, a related compound, shows diverse reactivity with lactams and derivatives, indicating a range of possible chemical reactions for similar compounds (Yamamoto & Morita, 1984).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points and spectra, are often characterized in the synthesis process, as seen in the study on synthesized derivatives of 4-hydroxy-chromen-2-one (Behrami & Dobroshi, 2019).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can be inferred from studies like the synthesis and characterization of similar compounds (Pandya & Joshi, 2021).
Safety and Hazards
properties
IUPAC Name |
2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-13-18(25-12-19(23)22-14-6-3-2-4-7-14)11-10-16-15-8-5-9-17(15)21(24)26-20(13)16/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTSEAAAUIHBAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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